2'-Fluorobiphenyl-4-carbaldehyde

Overview

Description

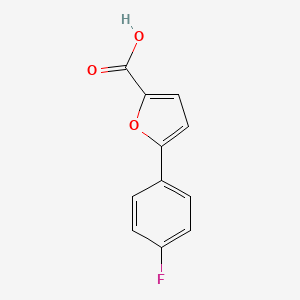

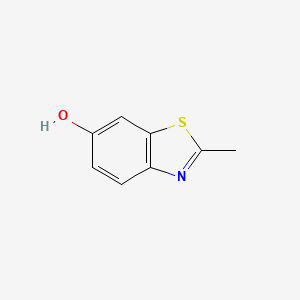

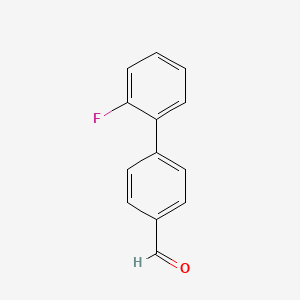

2’-Fluorobiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C13H9FO . It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Synthesis Analysis

The synthesis of 2’-Fluorobiphenyl-4-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 4-bromo-biphenyl. This reaction is catalyzed by a palladium-based catalyst and typically proceeds under mild conditions .Molecular Structure Analysis

The molecular structure of 2’-Fluorobiphenyl-4-carbaldehyde consists of a biphenyl ring attached to a carbonyl group and a fluorine atom. The molecular weight of this compound is 200.21 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Fluorobiphenyl-4-carbaldehyde are not detailed in the search results, it’s known that halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .Physical And Chemical Properties Analysis

2’-Fluorobiphenyl-4-carbaldehyde has a melting point of 164-165°C and a predicted boiling point of 318.8±25.0 °C. It has a predicted density of 1.173±0.06 g/cm3 . It is stable under normal conditions of use and storage and is not reactive with water or air .Scientific Research Applications

Fluorescence Probing

A study by Chu et al. (2019) developed a fluorescence probe named DBTC, synthesized through a Suzuki coupling reaction, which included components similar to 2'-Fluorobiphenyl-4-carbaldehyde. This probe exhibited aggregation-induced emission enhancement and intramolecular charge transfer characteristics, making it highly selective and sensitive for detecting homocysteine in the presence of other amino acids. It also demonstrated potential for use in cell-culture studies to detect homocysteine in living cells, suggesting its applicability in biological systems research (Chu et al., 2019).

Antibacterial and Biological Evaluation

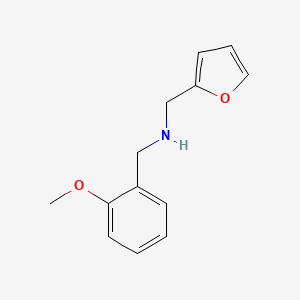

Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds, structurally related to 2'-Fluorobiphenyl-4-carbaldehyde, using Suzuki-Miyaura cross-coupling. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. The results indicated significant biological activities, suggesting the potential of similar compounds in the development of antibacterial agents and biological evaluations (Ali et al., 2013).

Synthetic Applications in Chemistry

The review by Hamama et al. (2018) covers the synthesis and applications of compounds related to 2-chloroquinoline-3-carbaldehyde, which shares structural similarities with 2'-Fluorobiphenyl-4-carbaldehyde. This review highlights the synthetic applications of these compounds in creating fused or binary quinoline-cord heterocyclic systems, underlining their significance in chemical synthesis (Hamama et al., 2018).

Applications in Stereocontrolled Synthesis

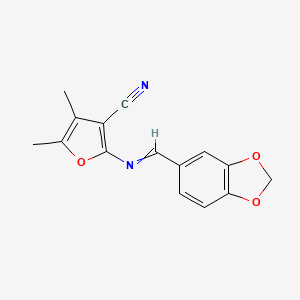

Alcaide and Almendros (2002) reviewed the use of 4-oxoazetidine-2-carbaldehydes, akin to 2'-Fluorobiphenyl-4-carbaldehyde, in stereocontrolled synthesis. These compounds serve as bifunctional substrates in the synthesis of biologically relevant substances, including amino acids and natural products. The review emphasizes the dual reactivity and synthetic versatility of these substrates (Alcaide & Almendros, 2002).

Safety and Hazards

properties

IUPAC Name |

4-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAVPKGLNUEBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362648 | |

| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57592-42-4 | |

| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)